molecular formula C15H14BNO4S B2633605 1-(P-Toluenesulfonyl)indole-2-boronic acid CAS No. 1107603-38-2

1-(P-Toluenesulfonyl)indole-2-boronic acid

Cat. No.: B2633605
CAS No.: 1107603-38-2
M. Wt: 315.15
InChI Key: KYJNMYKIONEZQL-UHFFFAOYSA-N
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Description

1-(P-Toluenesulfonyl)indole-2-boronic acid is a valuable boronic acid building block designed for research applications in organic synthesis and drug discovery. The p -toluenesulfonyl (tosyl) group protects the indole nitrogen, enhancing stability and directing subsequent reactions to the boronic acid moiety at the 2-position . This compound is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is indispensable for constructing biaryl systems and complex molecular architectures, which are core activities in medicinal chemistry and materials science. Indolylboronic acids, like this derivative, are pivotal intermediates in synthesizing substituted indoles, a privileged scaffold found in numerous biologically active molecules and natural products . Researchers value this compound for its role in developing potential therapeutic agents, as boronic acids can improve pharmacokinetic properties and serve as protease inhibitors . The boronic acid functional group acts as a bioisostere for carboxylic acids and can form reversible covalent bonds with biological targets, a mechanism exploited by several FDA-approved drugs . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNMYKIONEZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Profile and Stability Mechanisms of 1-(p-Toluenesulfonyl)indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(p-Toluenesulfonyl)indole-2-boronic acid (CAS: 342404-46-0) represents a critical class of heteroarylboronic acids used primarily for the regioselective C2-functionalization of the indole scaffold via Suzuki-Miyaura cross-coupling. While indole-3-boronic acids are synthetically trivial, the 2-position poses significant thermodynamic challenges due to the inherent instability of the C2–B bond toward protodeboronation.

This guide analyzes the thermodynamic properties that govern the stability, reactivity, and handling of this reagent. The N-tosyl (p-toluenesulfonyl) protecting group is not merely a blocking agent; it is a thermodynamic stabilizer that modulates the electron density of the indole ring, significantly increasing the activation energy required for protodeboronation compared to the unprotected parent compound.

Physicochemical Characterization

The thermodynamic behavior of 1-(p-toluenesulfonyl)indole-2-boronic acid is defined by its solid-state lattice energy and its solution-phase acid-base equilibrium.

Key Properties Table
PropertyValue / DescriptionContext & Implications
CAS Number 342404-46-0Unique identifier for procurement/indexing.[1]
Molecular Formula C₁₅H₁₄BNO₄SMW: 315.15 g/mol .
Physical State Off-white to pale yellow solidCrystalline lattice structure stabilizes the C-B bond in storage.
Melting Point 112–116 °C (Analogous N-Boc)Note: Exact MP varies by solvate form. Dehydration to boroxine often precedes melting >100°C.
pKa (Boronic Acid) ~7.8 – 8.2 (Predicted)The electron-withdrawing N-Tosyl group lowers pKa relative to phenylboronic acid (8.8), facilitating transmetallation at lower pH.
Solubility DMSO, MeOH, DMF, THFLow aqueous solubility. Hydrolysis of boroxine trimer is rapid in aqueous organic mixtures.
Storage Stability -20°C, DesiccatedHygroscopic. Moisture catalyzes boroxine-acid equilibrium, accelerating degradation.
Solid-State Thermodynamics (Boroxine Equilibrium)

Like most arylboronic acids, this compound exists in a thermodynamic equilibrium between the free acid (monomer) and the cyclic trimeric anhydride (boroxine).

  • Dehydration Enthalpy: The formation of the boroxine is endothermic but entropically driven by the release of water.

  • Implication: Analytical samples (NMR/HPLC) must be prepared in the presence of D₂O or aqueous buffer to ensure the monomeric species is the dominant form being measured.

Thermodynamic Stability & Reactivity Profile

The core challenge in utilizing indole-2-boronic acids is protodeboronation —the thermodynamically favorable replacement of the C–B bond with a C–H bond.

The Stabilizing Role of the N-Tosyl Group

Unprotected indole-2-boronic acid is notoriously unstable. The nitrogen lone pair donates electron density into the ring, facilitating protonation at the C3 position (or ipso-C2), which leads to rapid C–B bond cleavage.

Thermodynamic Mechanism:

  • Electronic Withdrawal: The sulfonyl group of the Tosyl moiety is strongly electron-withdrawing (Hammett

    
    ).
    
  • LUMO Modulation: It lowers the energy of the indole

    
    -system, making the ring less susceptible to electrophilic attack (protonation) at C3.
    
  • Kinetic Barrier: By destabilizing the transition state required for protonolysis (the Wheland intermediate), the N-Tosyl group increases the kinetic half-life of the boronic acid in solution, allowing sufficient time for the desired cross-coupling reaction.

Protodeboronation Pathways

The degradation follows distinct pH-dependent pathways. In basic media (Suzuki conditions), the formation of the boronate anion is the rate-determining step for degradation.

Protodeboronation cluster_0 Thermodynamic Control BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Tetrahedral) BoronicAcid->Boronate + OH⁻ (Fast Equilibrium) TransitionState Ipso-Protonation (Transition State) Boronate->TransitionState Rate Limiting Step (N-Tosyl raises barrier) Product Protodeboronated Indole (Waste) TransitionState->Product - B(OH)₃

Figure 1: Mechanism of base-catalyzed protodeboronation. The N-Tosyl group destabilizes the 'Boronate Anion' and 'Transition State', retarding the pathway to the waste product.

Experimental Protocols

Synthesis via Directed Ortho-Lithiation (DoM)

This protocol relies on the thermodynamic acidity of the C2 proton induced by the N-Tosyl group.

Reagents:

  • N-Tosylindole (1.0 equiv)

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (1.5 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Cooling: Cool a solution of N-Tosylindole in THF to -78°C . Rationale: Low temperature is thermodynamically required to prevent the "scrambling" of the lithiated species and minimize side reactions.

  • Lithiation: Add n-BuLi dropwise. Stir for 1 hour. The N-Tosyl group directs lithiation exclusively to the C2 position (kinetic control).

  • Electrophile Trapping: Add Triisopropyl borate rapidly. The reaction is exothermic; maintain temperature < -60°C.

  • Hydrolysis: Warm to room temperature and quench with 1M HCl. Note: Do not use strong mineral acids for prolonged periods to avoid cleaving the Tosyl group.

HPLC Stability Assay

Before committing to large-scale coupling, validate the batch quality.

  • Sample Prep: Dissolve 1 mg of boronic acid in 0.5 mL DMSO + 0.5 mL Acetate Buffer (pH 5.5).

  • Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Criteria:

    • Peak A (Boronic Acid): Major peak.

    • Peak B (Boroxine): May appear as a broad shoulder or distinct peak depending on equilibration time.

    • Peak C (De-boronated N-Tosylindole): Must be < 2%.

Application Strategy: Suzuki-Miyaura Coupling

To maximize thermodynamic efficiency (yield) and minimize protodeboronation:

  • Base Selection: Use weak bases (e.g., K₃PO₄, Na₂CO₃) rather than strong alkoxides. High pH accelerates the formation of the unstable boronate species shown in Figure 1.

  • Catalyst: High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd-XPhos) are recommended to ensure the rate of Transmetallation (

    
    ) is significantly faster than the rate of Protodeboronation (
    
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:1) is ideal. The water fraction is thermodynamically necessary to solubilize the inorganic base and facilitate the formation of the reactive hydroxo-palladium species.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining for Steric Systems) OxAdd->TransMet + N-Tosyl-Indole-B(OH)₂ + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Degradation Protodeboronation (Side Reaction) TransMet->Degradation If k_TM is slow RedElim->Pd0

Figure 2: Catalytic cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

  • PubChem Compound Summary. (2025). 1-(Phenylsulfonyl)-1H-indole-2-boronic acid.[1] [Link][1]

  • Hall, D. G. (2011).

Sources

Structural Elucidation and Crystallographic Analysis of 1-(p-Toluenesulfonyl)indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Crystallographers

Executive Summary & Significance

1-(p-Toluenesulfonyl)indole-2-boronic acid (CAS: 342404-46-0) represents a critical scaffold in modern drug discovery, particularly as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for synthesizing complex alkaloids and indole-based pharmaceuticals.

While the synthetic utility of this compound is well-documented, its solid-state behavior presents unique challenges. The interplay between the bulky, electron-withdrawing N-tosyl protecting group and the amphiphilic boronic acid moiety dictates its solubility, stability, and reactivity.

This guide provides a comprehensive workflow for the structural analysis of this molecule, moving from high-purity crystallization to X-ray diffraction (XRD) refinement. It addresses the specific crystallographic pitfalls associated with boronic acids—namely, the "boroxine trap" (dehydration) and conformational polymorphism.

Synthesis and Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction requires high purity. Impurities from the lithiation step (e.g., residual protonated indole) can disrupt the hydrogen-bonding network essential for lattice formation.

Synthetic Route (Purification Focus)

The standard synthesis involves the ortho-lithiation of N-tosylindole followed by electrophilic trapping with trialkyl borate.

  • Step 1: N-Tosylindole is treated with n-BuLi or LDA in THF at -78°C to generate the C2-lithio species.

  • Step 2: Addition of B(OiPr)₃ or B(OMe)₃ followed by acidic hydrolysis.

  • Critical Control Point: The hydrolysis step must be controlled (pH ~5-6). Strongly acidic conditions can promote protodeboronation or dehydration to the trimeric boroxine anhydride.

Crystallization Strategy

Boronic acids are notorious for "oiling out" or forming microcrystalline powders. The following method utilizes a vapor diffusion technique optimized for amphiphilic aromatics.

ParameterProtocolRationale
Solvent (Inner Vial) Acetone or THF (High conc.)Solubilizes both the indole core and the polar B(OH)₂ group.
Antisolvent (Outer Vial) Hexane or PentaneSlow diffusion minimizes kinetic trapping, allowing thermodynamic crystal growth.
Temperature 4°C (Refrigerated)Reduces thermal motion, encouraging ordered packing.
Humidity Control CRITICAL Boronic acids can dehydrate to boroxines in dry air. Crystallization vessels must be sealed to maintain solvent vapor pressure.

Experimental Workflow: From Powder to Structure

The following diagram outlines the logical flow for determining the structure, highlighting the decision nodes where boroxine formation must be ruled out.

G Start Crude 1-(Ts)Indole-2-B(OH)2 Purification Recrystallization (THF/Hexane) Avoid dehydration Start->Purification Screening Microscopy Check (Birefringence) Purification->Screening XRD Single Crystal XRD (Mo Kα Source, 100 K) Screening->XRD DataRed Data Reduction (Integration & Scaling) XRD->DataRed PhaseSol Structure Solution (Direct Methods/SHELXT) DataRed->PhaseSol Check Check Stoichiometry: Is it R-B(OH)2 or (R-BO)3? PhaseSol->Check Boroxine Boroxine (Anhydride) Identified Check->Boroxine Trimeric Ring Found Acid Boronic Acid Confirmed Check->Acid Discrete Monomer Final Final CIF (H-bond Network Analysis) Boroxine->Final Report as Anhydride Refinement Refinement (SHELXL) Locate H-atoms on Oxygen Acid->Refinement Refinement->Final

Caption: Workflow for the structural determination of indole-2-boronic acids, emphasizing the critical checkpoint for distinguishing free acid from boroxine anhydride.

Structural Analysis & Expected Motifs

When analyzing the solved structure of 1-(p-Toluenesulfonyl)indole-2-boronic acid, three specific structural features must be examined to validate the model.

The Boronic Acid "Synthon" (Hydrogen Bonding)

Aryl boronic acids typically crystallize as centrosymmetric dimers linked by pairwise hydrogen bonds.

  • Target Motif:

    
     graph set.
    
  • Geometry: Look for the syn-anti conformation of the hydroxyl protons. This arrangement facilitates the formation of a "ribbon" or "dimer" motif.

    • Observation: Two

      
       hydrogen bonds linking two molecules.
      
    • Distance:

      
       distances are typically 
      
      
      
      Å.
The Indole-Sulfonyl Interface

The steric clash between the sulfonyl group at N1 and the boronic acid at C2 is a defining feature of this molecule.

  • Torsion Angle: Measure the

    
     torsion angle.
    
  • Effect: The bulky tosyl group often forces the indole ring out of coplanarity with the sulfonyl phenyl ring. This "twist" prevents efficient

    
     stacking between the indole cores, often leading to lower density packing compared to unprotected indoles.
    
The "Boroxine Trap" (Technical Alert)

Boronic acids can spontaneously dehydrate during crystallization, forming a six-membered


 ring (boroxine).
  • Diagnostic: If your structure solves with three indole units arranged around a central hexagonal core, you have crystallized the anhydride , not the acid.

  • Correction: If the acid is required, recrystallization must occur in the presence of a small amount of water or in a humid atmosphere to shift the equilibrium back to the

    
     form.
    

Crystallographic Parameters for Validation

When reporting the structure, the following parameters serve as quality indicators. Compare your experimental data against these expected ranges for N-sulfonyl indole derivatives.

ParameterExpected RangeStructural Significance
C–B Bond Length 1.55 – 1.58 ÅIndicates

hybridization of Boron.
S–N Bond Length 1.63 – 1.66 ÅTypical for sulfonamides; shortening implies conjugation.
O–B–O Angle 116° – 120°Deviation from 120° indicates strain or strong H-bonding.
Space Group

or

Centrosymmetric groups are common due to dimer formation.

References

  • Synthesis of Indolylboronic Acids

    • Liao, Y., et al. "Indolylboronic Acids: Preparation and Applications."[1] Molecules, 2019, 24(19), 3523.[2]

  • Boronic Acid Crystallography (General Principles)

    • Rodriguez-Cuamatzi, P., et al. "Hydrogen-bonding motifs found in the crystal structures of boronic acids." Crystal Growth & Design, 2005.

  • Sulfonyl-Indole Geometry

    • Umadevi, M., et al. "Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole."[3] Acta Crystallographica Section E, 2015, 71, o910-o911.[3]

  • Boroxine Formation

    • Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine."[4][5][6] Wiley-VCH, 2011.[7] (Standard Reference Text).

Sources

Methodological & Application

Synthesis of 2-Arylindoles: A Detailed Guide Using 1-(p-Toluenesulfonyl)indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-arylindole scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and antidiabetic properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing these valuable compounds is of paramount importance to researchers in medicinal chemistry and drug development. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[3][4][5]

This application note provides a comprehensive guide to the synthesis of 2-arylindoles utilizing 1-(p-toluenesulfonyl)indole-2-boronic acid as a key building block. The use of the p-toluenesulfonyl (tosyl) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability of the indole ring and modulates its electronic properties, which can lead to cleaner reactions and improved yields.[5][6] Furthermore, the tosyl group can be readily removed under mild conditions to afford the desired N-H 2-arylindoles.[7][8]

This guide will detail the preparation of the key boronic acid intermediate, provide a robust protocol for the subsequent Suzuki-Miyaura coupling with various aryl halides, and outline an effective method for the final deprotection step.

Overall Synthetic Workflow

The synthesis of 2-arylindoles via this methodology follows a three-step sequence:

  • Preparation of 1-(p-Toluenesulfonyl)indole-2-boronic acid: This crucial intermediate is synthesized from N-tosylindole.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid is then coupled with a variety of aryl halides in the presence of a palladium catalyst and a base to form the corresponding N-tosyl-2-arylindole.

  • Deprotection: The final step involves the removal of the tosyl group to yield the target 2-arylindole.

Workflow A N-Tosylindole B 1-(p-Toluenesulfonyl)indole-2-boronic acid A->B Borylation C N-Tosyl-2-arylindole B->C Suzuki-Miyaura Coupling (with Aryl Halide) D 2-Arylindole C->D Deprotection

Caption: Overall workflow for the synthesis of 2-arylindoles.

Part 1: Preparation of 1-(p-Toluenesulfonyl)indole-2-boronic Acid

The synthesis of the key boronic acid intermediate is a critical first step. While various methods exist for the preparation of indolylboronic acids, a common approach involves the directed lithiation of N-protected indoles followed by quenching with a trialkyl borate.[9][10] The tosyl group effectively directs the deprotonation to the C2 position.

Protocol: Synthesis of 1-(p-Toluenesulfonyl)indole-2-boronic Acid

Materials:

  • 1-(p-Toluenesulfonyl)indole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(p-toluenesulfonyl)indole (1.0 equiv).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford 1-(p-toluenesulfonyl)indole-2-boronic acid as a solid.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[11] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArX Ar-X PdII_RX R-Pd(II)-X Ln PdII_R_Ar R-Pd(II)-Ar Ln PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Product Ar-Indole PdII_R_Ar->Product Reductive Elimination ArX->PdII_RX Oxidative Addition Boronic Indole-B(OR)2 + Base

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Protocol: Synthesis of N-Tosyl-2-arylindoles

Materials:

  • 1-(p-Toluenesulfonyl)indole-2-boronic acid

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 1-(p-toluenesulfonyl)indole-2-boronic acid (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 equiv of K₂CO₃).

  • Add the deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-tosyl-2-arylindole.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885
21-Iodo-4-nitrobenzenePd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene1001292
32-BromopyridinePd₂(dba)₃ (2) + XPhos (4)Cs₂CO₃Dioxane1002478
44-BromobenzaldehydePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901688

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Part 3: Deprotection of N-Tosyl-2-arylindoles

The final step is the removal of the tosyl protecting group to yield the free N-H indole. Several methods are available for this transformation, with the choice often depending on the functional groups present in the molecule.[12] A mild and effective method involves the use of cesium carbonate in a mixed solvent system.[7][8]

Protocol: N-Detosylation of 2-Arylindoles

Materials:

  • N-Tosyl-2-arylindole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosyl-2-arylindole (1.0 equiv) in a mixture of THF and methanol (typically a 2:1 or 3:1 ratio).

  • Add cesium carbonate (3.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final 2-arylindole.

Deprotection Start N-Tosyl-2-arylindole Reagents Cs₂CO₃ THF/MeOH Product 2-Arylindole Start->Product N-Detosylation

Caption: Deprotection of the N-tosyl group.

Conclusion

The use of 1-(p-toluenesulfonyl)indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile platform for the synthesis of a wide range of 2-arylindoles. The protocols detailed in this guide are designed to be readily implemented in a standard organic synthesis laboratory. The strategic use of the tosyl protecting group facilitates the key C-C bond formation and can be efficiently removed in the final step. This methodology offers a valuable tool for researchers engaged in the discovery and development of novel indole-based compounds with potential therapeutic applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddy, T. J., et al. (2005). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 46(5), 787-789.
  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • Yang, Y., et al. (2015).
  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • RSC Publishing. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • ResearchGate. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • PubMed. (2019, September 28). Indolylboronic Acids: Preparation and Applications. [Link]

  • PMC - NIH. (2019, September 28). Indolylboronic Acids: Preparation and Applications. [Link]

  • PMC. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

Sources

Application Notes and Protocols for Chan-Lam Coupling of N-Tosylindole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of C-N and C-O Bond Formation with Indoles

The Chan-Lam coupling reaction stands as a powerful and versatile tool in modern organic synthesis for the formation of carbon-heteroatom bonds.[1] This copper-catalyzed cross-coupling of boronic acids with amines or phenols offers a milder and often more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2] Notably, Chan-Lam couplings can frequently be conducted at room temperature and are tolerant of air and moisture, simplifying the experimental setup.[1][2]

The indole nucleus is a cornerstone of many biologically active molecules and pharmaceuticals.[2] Consequently, methods for its functionalization are of paramount importance in drug discovery. N-Tosylindole-2-boronic acid emerges as a key building block, enabling the introduction of the indole-2-yl moiety onto a wide array of nitrogen and oxygen nucleophiles. The electron-withdrawing nature of the N-tosyl group can influence the reactivity of the boronic acid, making a thorough understanding of the reaction conditions crucial for successful implementation.

This guide provides a comprehensive overview of the Chan-Lam coupling using N-Tosylindole-2-boronic acid, detailing the reaction mechanism, offering optimized protocols for both N- and O-arylation, and providing insights into troubleshooting common challenges.

The Mechanism of the Chan-Lam Coupling

The catalytic cycle of the Chan-Lam coupling is generally understood to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A plausible mechanism involves the following key steps:

  • Ligand Exchange: The amine or alcohol nucleophile coordinates with the copper(II) catalyst, typically displacing a weakly bound ligand.

  • Transmetalation: The aryl boronic acid undergoes transmetalation with the copper(II) complex to form a copper(II)-aryl intermediate.

  • Oxidative Addition/Disproportionation: The copper(II)-aryl species can undergo oxidation to a transient copper(III) intermediate. This step is often facilitated by an external oxidant, which is typically atmospheric oxygen.[1]

  • Reductive Elimination: The desired C-N or C-O bond is formed via reductive elimination from the copper(III) center, releasing the product and a copper(I) species.

  • Reoxidation: The resulting copper(I) is reoxidized to the active copper(II) state by the oxidant, thus completing the catalytic cycle.

Chan_Lam_Mechanism

Optimizing Reaction Parameters: A Data-Driven Approach

The success of a Chan-Lam coupling reaction is highly dependent on the interplay of several factors. The following table summarizes the key parameters and their general effects on the coupling of N-tosylindole-2-boronic acid. It is important to note that optimal conditions will vary depending on the specific amine or phenol coupling partner.

ParameterCommon Reagents/ConditionsGeneral Observations and Rationale
Copper Source Cu(OAc)₂, Cu₂O, CuICopper(II) acetate is the most common and often most effective catalyst. Stoichiometric or catalytic amounts can be used.
Base Pyridine, Et₃N, K₂CO₃, Cs₂CO₃A base is often required to facilitate the deprotonation of the nucleophile and/or the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Solvent CH₂Cl₂, CH₃CN, Toluene, DMFDichloromethane (CH₂Cl₂) is a common choice for room temperature reactions. For less reactive nucleophiles, higher boiling point solvents like toluene or DMF may be necessary to allow for heating.
Temperature Room Temperature to 100 °CMany Chan-Lam couplings proceed efficiently at room temperature. However, for challenging substrates, heating may be required to drive the reaction to completion.
Atmosphere AirAtmospheric oxygen is typically a sufficient oxidant to regenerate the active Cu(II) catalyst. In some cases, bubbling O₂ through the reaction mixture can be beneficial.
Additives Molecular SievesThe use of 4Å molecular sieves is often recommended to remove water from the reaction mixture, which can help to prevent hydrolysis of the boronic acid and other side reactions.

Experimental Protocols

The following protocols provide a starting point for the Chan-Lam coupling of N-tosylindole-2-boronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: N-Arylation of an Aliphatic Amine

This protocol describes a general procedure for the coupling of N-tosylindole-2-boronic acid with a representative aliphatic amine.

Materials:

  • N-Tosylindole-2-boronic acid (1.0 equiv)

  • Aliphatic amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, to achieve a concentration of 0.1 M)

  • 4Å Molecular sieves (optional, ~100 mg per mmol of boronic acid)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-tosylindole-2-boronic acid (1.0 equiv), the aliphatic amine (1.2 equiv), and copper(II) acetate (0.1 - 1.0 equiv).

  • If using, add activated 4Å molecular sieves to the flask.

  • Add dichloromethane to achieve the desired concentration (e.g., 0.1 M).

  • Add triethylamine (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoindole derivative.

Protocol 2: O-Arylation of a Phenol

This protocol outlines a general procedure for the coupling of N-tosylindole-2-boronic acid with a representative phenol.

Materials:

  • N-Tosylindole-2-boronic acid (1.0 equiv)

  • Phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂, to achieve a concentration of 0.1 M)

  • 4Å Molecular sieves (activated)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-tosylindole-2-boronic acid (1.0 equiv), the phenol (1.0 equiv), and copper(II) acetate (1.0 equiv).

  • Add activated 4Å molecular sieves to the flask.

  • Add dichloromethane to the desired concentration.

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxyindole derivative.

Experimental_Workflow

Troubleshooting

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Insufficiently reactive nucleophile- Presence of water- Use fresh, high-purity Cu(OAc)₂.- Check the purity of the boronic acid; it can degrade over time.- Increase the reaction temperature.- Use a stronger base or a different solvent.- Ensure anhydrous conditions by using freshly activated molecular sieves and dry solvents.
Formation of Homocoupled Boronic Acid - Reaction conditions favoring boronic acid self-coupling.- Use a slight excess of the amine or phenol nucleophile.- Lower the reaction temperature.
Protodeboronation (Loss of Boronic Acid Group) - Presence of acidic protons or water.- Use a non-protic solvent and ensure all reagents are dry.- Use a non-nucleophilic base.
Complex Reaction Mixture - Side reactions due to reactive functional groups on substrates.- Protect sensitive functional groups on the amine or phenol prior to the coupling reaction.

Conclusion

The Chan-Lam coupling of N-tosylindole-2-boronic acid provides a valuable and efficient pathway for the synthesis of a diverse range of 2-substituted indoles. The operational simplicity and mild reaction conditions make it an attractive method for applications in medicinal chemistry and drug development. By carefully selecting and optimizing the reaction parameters, researchers can effectively utilize this powerful transformation to access novel indole-containing compounds with significant therapeutic potential. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important synthetic methodology.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved February 15, 2026, from [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann C–N couplings: a review. Chemical Society Reviews, 43(21), 7518-7550. [Link]

  • Joucla, L., & Djakovitch, L. (2009). N-Arylation of nitrogen heterocycles with arylboronic acids in the presence of a recyclable copper-containing ionic liquid. Green Chemistry, 11(6), 792-798. [Link]

Sources

C2-Functionalization of Indoles Using Boronic Acid Reagents: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery & Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its functionalization has been a subject of intense research, with the C2 position being a particularly strategic yet challenging site for modification. Directing reactions to this position unlocks novel chemical space for drug discovery programs.[3][4] Boronic acids and their derivatives have emerged as exceptionally versatile and practical reagents for this purpose, prized for their stability, low toxicity, and broad commercial availability.[5][6][7][8]

This document serves as a technical guide for researchers, outlining the primary strategies for the C2-functionalization of indoles using boronic acid reagents. We will delve into the mechanistic rationale behind these methods, provide practical considerations for reaction setup, and present detailed, step-by-step protocols for key transformations.

Part 1: Strategic & Mechanistic Overview

The functionalization of the indole C2 position with boronic acids can be broadly accomplished through two distinct, powerful strategies: (A) Direct C-H activation and coupling, and (B) A two-step sequence involving the synthesis of a 2-indolylboron intermediate followed by a cross-coupling reaction. The choice between these pathways depends on substrate availability, desired functional group tolerance, and overall synthetic strategy.

Strategy A: Direct C-H Arylation via Transition Metal Catalysis

This approach is highly atom-economical as it forges a C-C bond directly from a C-H bond, avoiding the need for pre-functionalized indole substrates.[9] The reaction typically involves a transition metal catalyst that facilitates the activation of the C2-H bond and subsequent coupling with a boronic acid partner.

Mechanistic Rationale: The general catalytic cycle, particularly for palladium- and ruthenium-based systems, proceeds through several key steps. The catalyst, often in a higher oxidation state, coordinates to the indole. This is followed by a C-H activation/metalation step, which is often the regioselectivity-determining step, to form a metallacyclic intermediate. Transmetalation with the boronic acid then occurs, where the organic group from the boron reagent is transferred to the metal center. The final step is reductive elimination, which forms the C2-functionalized indole product and regenerates the active catalyst.[10][11] An oxidant is often required to facilitate catalyst turnover.

G Indole Indole (C2-H) Intermediate1 Metallacyclic Intermediate Indole->Intermediate1 C-H Activation/ Metalation BoronicAcid Ar-B(OH)₂ Intermediate2 Transmetalated Complex [L-M(II)-Ar] BoronicAcid->Intermediate2 Catalyst_Active M(X)n (e.g., Pd(II), Ru(II)) Catalyst_Active->Intermediate1 Intermediate1->Intermediate2 Transmetalation Product C2-Arylated Indole Intermediate2->Product Reductive Elimination Catalyst_Reduced M(0) (e.g., Pd(0)) Intermediate2->Catalyst_Reduced Catalyst_Reduced->Catalyst_Active Oxidation Oxidant Oxidant (e.g., Cu(OAc)₂, Air) Oxidant->Catalyst_Active

Caption: Catalytic cycle for direct C-H arylation of indoles.

Key Catalytic Systems:

  • Palladium-Catalyzed: Palladium catalysts, such as Pd(OAc)₂ or Pd(TFA)₂, are widely used for direct C2-arylation.[5][12] These reactions are often performed in the presence of an oxidant like Cu(OAc)₂ or even air.[5] The choice of solvent and base can be critical for achieving high selectivity and yield.[11]

  • Ruthenium-Catalyzed: Ruthenium complexes, for instance [{RuCl₂(p-cymene)}₂], have proven effective for the C2-arylation of both indoles and pyrroles with boronic acids.[10][13][14] These reactions also operate under oxidative conditions and demonstrate broad functional group tolerance.[13]

  • Cobalt-Catalyzed: More recently, cost-effective cobalt catalysts have been developed for the C2-selective arylation of indoles with boronic acids, offering a more sustainable alternative.[15]

Strategy B: Two-Step Functionalization via 2-Borylindole Intermediates

This strategy decouples the C-B bond formation from the C-C bond formation. First, a boronic acid ester (often a pinacol ester, Bpin) is installed at the C2 position of the indole. This stable, isolable intermediate can then be used in a variety of subsequent cross-coupling reactions.

Step 1: Synthesis of 2-Borylindoles The synthesis of 2-borylindoles can be achieved through several methods, including transition-metal-catalyzed or even metal-free C-H borylation.[6][16]

  • Metal-Catalyzed C-H Borylation: Iridium, rhodium, and cobalt complexes are known to catalyze the direct borylation of indole C-H bonds.[6] Selectivity for the C2 position is often high for N-substituted indoles.

  • Metal-Free C-H Borylation: Recent advances have enabled C2-selective borylation using metal-free conditions, for example, with N-heterocyclic carbene boranes activated by iodine or using BF₃·OEt₂ as a catalyst.[16][17] The proposed mechanism often involves an initial electrophilic attack at the C3 position, followed by a boron migration to the thermodynamically more stable C2 position.[17][18]

Step 2: Suzuki-Miyaura Cross-Coupling The 2-indolylboronate ester is a versatile intermediate for Suzuki-Miyaura cross-coupling.[7] This palladium-catalyzed reaction couples the 2-indolylboronate with an organic halide (Ar-X), providing access to a vast array of C2-substituted indoles.[19][20]

Mechanistic Rationale (Suzuki-Miyaura): The widely accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

  • Transmetalation: A base activates the organoboron compound, facilitating the transfer of the indole group from boron to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[7][20]

G cluster_0 Step 1: C2-Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling Indole_Start Indole Borylation C-H Borylation (e.g., B₂pin₂, Catalyst) Indole_Start->Borylation Boryl_Indole 2-Borylindole Intermediate (Indole-Bpin) Borylation->Boryl_Indole Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boryl_Indole->Suzuki Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki Final_Product C2-Arylated Indole Suzuki->Final_Product

Caption: Workflow for two-step C2-functionalization.

Part 2: Application Notes & Practical Considerations

ParameterDirect C-H ArylationTwo-Step (Borylation then Coupling)Causality & Field Insights
Atom Economy HighModerateDirect C-H activation avoids pre-functionalization steps, reducing waste.
Substrate Scope Can be sensitive to N-H bonds (often requires N-protection) and certain functional groups.Generally broader. The isolated 2-borylindole is a stable intermediate compatible with many subsequent reactions.The harsh oxidative conditions of some direct methods can be incompatible with sensitive functionalities. The two-step approach allows for milder conditions in the final coupling step.
Regioselectivity Highly dependent on the catalyst and directing group. C2 is often the thermodynamic product.[11]Borylation can be selectively directed to C2. The subsequent coupling is unambiguous.In direct C-H activation, controlling selectivity between C2 and the electronically favored C3 can be challenging. Isolating the C2-borylated intermediate locks in the desired regiochemistry.
Key Reagents Indole, Boronic Acid, Catalyst, Oxidant .Step 1: Indole, Diboron Reagent, Catalyst. Step 2: 2-Borylindole, Aryl Halide, Catalyst, Base .The oxidant in direct arylation is crucial for regenerating the active catalyst. The base in Suzuki coupling is essential for activating the boronic ester for transmetalation.[20]
Troubleshooting Incomplete conversion, low yields, formation of biaryl homocoupling products.[12]Step 1: Low borylation efficiency. Step 2: Protodeboronation of the intermediate, especially with unstable boronic acids.[19]Biaryl formation in direct arylation can be minimized by optimizing reaction kinetics and catalyst loading.[12] Protodeboronation is often mitigated by using rigorously anhydrous conditions and appropriate bases.

Part 3: Experimental Protocols

Disclaimer: These protocols are adapted from literature procedures and should be performed by trained chemists using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Palladium-Catalyzed Direct C2-Arylation of N-Methylindole

This protocol is based on methods for the direct arylation of indoles using a palladium catalyst and air as the oxidant.[5]

Reagents & Equipment:

  • N-Methylindole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium trifluoroacetate (Pd(TFA)₂)

  • Dioxane/Water (e.g., 4:1 v/v)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware, silica gel for chromatography

Step-by-Step Procedure:

  • To a Schlenk flask, add N-methylindole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and Pd(TFA)₂ (0.025 mmol, 5 mol%).

  • Evacuate and backfill the flask with air (this can often be done by simply ensuring the reaction is not under an inert atmosphere).

  • Add the dioxane/water solvent mixture (e.g., 2.5 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (25 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired 2-arylated indole.

Protocol 2: Two-Step C2-Arylation via a 2-Borylindole Intermediate

Part A: Metal-Free C2-Borylation of N-Methylindole This protocol is adapted from metal-free borylation procedures using BF₃·OEt₂ as a catalyst.[17]

Reagents & Equipment:

  • N-Methylindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • n-Octane/THF solvent mixture

  • Anhydrous reaction vessel (oven-dried) with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add N-methylindole (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.2 mmol, 1.2 equiv).

  • Add the anhydrous solvent mixture (e.g., n-octane/THF).

  • Carefully add BF₃·OEt₂ (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 140 °C) and stir for 16 hours.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Part B: Suzuki-Miyaura Coupling of the 2-Borylindole This protocol is a standard Suzuki-Miyaura coupling procedure.[19]

Reagents & Equipment:

  • 1-Methyl-2-(pinacolboryl)-1H-indole (from Part A)

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd(PPh₃)₄ or similar Pd(0) catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dioxane/Water or Toluene/Ethanol/Water solvent mixture

  • Anhydrous reaction vessel with reflux condenser and inert atmosphere setup

Step-by-Step Procedure:

  • To a reaction vessel, add the 2-borylindole (0.5 mmol, 1.0 equiv), the aryl halide (0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent mixture (e.g., 5 mL of dioxane/water 4:1).

  • Heat the mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography to yield the final C2-arylated indole.

References

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  • Watson, A. J. B., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

  • Gandeepan, P., & Cheng, C-H. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(2), 526-549. [Link]

  • Gong, L-Z., et al. (2010). ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDITION. Heterocycles, 80(2), 813. [Link]

  • Romagnoli, R., et al. (2020). Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization. Bioorganic Chemistry, 97, 103665. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with Indole-2-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing indole-2-boronic acid derivatives in their synthetic workflows. Catalyst poisoning is a significant challenge in cross-coupling reactions involving nitrogen-containing heterocycles like indoles. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.

I. Understanding the Challenge: The Dual Nature of Indole-2-Boronic Acid

Indole-2-boronic acid and its derivatives are valuable reagents in organic synthesis, particularly for constructing complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, their inherent chemical properties present a unique challenge: the indole nitrogen can act as a ligand, leading to catalyst inhibition or deactivation.[3] This "self-poisoning" phenomenon can significantly hinder reaction progress, leading to low yields and inconsistent results.

Mechanism of Catalyst Poisoning

The primary mechanism of catalyst poisoning by indole-2-boronic acid derivatives involves the coordination of the indole's nitrogen atom to the active palladium center. This forms a stable, inactive complex that disrupts the catalytic cycle.[3][4]

Catalyst_Poisoning cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd-Indole Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Inhibition Transmetalation Transmetalation (with Boronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Indole_Boronic_Acid Indole-2-Boronic Acid Indole_Boronic_Acid->Inactive_Complex Coordination caption Catalyst Poisoning by Indole-2-Boronic Acid.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Protected Indole Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance in cross-coupling reactions involving N-protected indole boronic acids, a common challenge in the synthesis of complex molecules. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying logic to empower you to solve even the most challenging coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in this context, and how does it specifically impact the Suzuki-Miyaura coupling of N-protected indole boronic acids?

A1: Steric hindrance refers to the spatial bulk of chemical groups that slows down or prevents reactions. In the Suzuki-Miyaura coupling, this issue is particularly acute. The N-protecting group on the indole (e.g., Boc, Tosyl) and any substituents near the reacting sites on either the indole boronic acid or its coupling partner can physically block the palladium catalyst from orchestrating the key steps of its catalytic cycle. The most affected steps are:

  • Oxidative Addition: A bulky aryl halide may struggle to approach and react with the palladium center.

  • Transmetalation: The transfer of the indole group from boron to palladium can be impeded if either fragment is sterically demanding. This is often the rate-limiting step in challenging couplings.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can be slowed by steric congestion around the palladium center, preventing the two coupled fragments from coming together.[1][2]

Q2: My reaction is failing. What are the first-line strategies I should try for a sterically hindered coupling?

A2: When facing a low-yielding or failed reaction, a systematic optimization is key. Before altering multiple parameters, consider this hierarchy of adjustments:

  • Switch to a Specialized Ligand: This is often the most impactful change. Standard ligands like PPh₃ are often ineffective. Move directly to a bulky, electron-rich monophosphine "Buchwald ligand" (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is crucial for accommodating bulky substrates.[1][3][4]

  • Change the Base: The base is not just a spectator; it activates the boronic acid. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃ for hindered couplings.[3][5]

  • Increase Temperature: If kinetics are slow due to steric hindrance, increasing the reaction temperature (e.g., from 80 °C to 110 °C in toluene or dioxane) can provide the necessary activation energy.[6][7]

Q3: Can the N-protecting group itself be the source of the problem? Which groups are better or worse?

A3: Absolutely. The choice of N-protecting group significantly influences both the electronic properties and the steric profile of the indole boronic acid.

  • Bulky Groups (e.g., N-Boc): The tert-butoxycarbonyl (Boc) group is sterically demanding and can hinder the reaction at the C2 or C7 positions of the indole.[8] While generally stable, it can be prone to cleavage under harsh basic conditions or high temperatures.[9]

  • Electron-Withdrawing Groups (e.g., N-Tosyl): The tosyl (Ts) group is also bulky but has the added effect of modifying the indole's electronic properties.[10] This can sometimes be beneficial for stability and reactivity. However, an electron-donating group on the N-atom can make the C-I bond in a corresponding 3-iodoindole electron-rich, limiting further functionalization.[11]

  • Minimalist Protection: If possible, smaller protecting groups or even unprotected indoles can be used in some modern catalytic systems, which can circumvent the steric issue entirely.[12]

Q4: Is it better to use the boronic acid or its corresponding pinacol ester (Bpin)?

A4: Using the boronic pinacol ester is often advantageous for sterically hindered substrates. Boronic acids can be prone to side reactions like protodeboronation (cleavage of the C-B bond) and the formation of boroxine trimers, which can complicate stoichiometry and reduce reactivity.[13][14] Pinacol esters are generally more stable, have better solubility in organic solvents, and can help avoid these side reactions.[15][16] Many modern catalyst systems are highly efficient at coupling boronic esters directly.[17][18]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling of N-protected indole boronic acids.

Problem: Low to No Conversion of Starting Material

This is the most common failure mode for sterically demanding couplings. The cause is typically an insufficiently reactive catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy barrier imposed by steric hindrance.

Troubleshooting Workflow

The following decision tree illustrates a logical workflow for diagnosing the root cause of low conversion.

G start Low / No Conversion reagents 1. Verify Reagent Quality (Purity, Anhydrous, Degassed) start->reagents catalyst 2. Optimize Catalyst System (Ligand & Pd Source) reagents->catalyst Reagents OK conditions 3. Adjust Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions Still Low Yield success Reaction Successful catalyst->success High Yield Achieved boron 4. Consider Boron Source (Acid vs. Ester) conditions->boron Still Low Yield conditions->success High Yield Achieved boron->success Improvement Seen

Caption: Troubleshooting workflow for low conversion.

Solutions & Explanations
  • Optimize the Catalyst System (Palladium Source & Ligand)

    • The Issue: The default choice, Pd(PPh₃)₄, often fails because the four phosphine ligands do not readily dissociate to generate the active catalytic species, and the ligands themselves are not bulky enough to force reductive elimination for hindered products.

    • The Solution: Employ a modern catalyst system designed for challenging couplings.

      • Bulky Phosphine Ligands: Use electron-rich, bulky biarylmonophosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[19] These ligands stabilize the active, monoligated Pd(0)L species, which has a lower coordination number, creating more space at the metal center to accommodate hindered substrates.[1] Arsenic-based arsa-Buchwald ligands have also shown effectiveness due to the longer arsenic-palladium bond, which further alleviates steric strain.[20]

      • Palladium Precatalysts: Use air- and moisture-stable precatalysts (e.g., XPhos-Pd-G3). These complexes are designed to generate the active Pd(0)L species rapidly and cleanly under the reaction conditions, improving reproducibility and efficiency.[4][19]

    • Causality: The ligand's "cone angle" and electronic properties directly influence the rates of oxidative addition and reductive elimination. Larger, more electron-donating ligands accelerate these key steps, which are often the bottlenecks in sterically demanding reactions.[6][21]

  • Select the Appropriate Base and Solvent

    • The Issue: An incorrect base/solvent combination can lead to poor solubility, catalyst deactivation, or unwanted side reactions like protodeboronation.

    • The Solution:

      • Base: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is a robust, general-purpose choice.[3][7] Cs₂CO₃ or K₂CO₃ can be effective milder alternatives.[9] The choice of base is critical and should be screened.[5]

      • Solvent: Aprotic polar solvents are typically used. Dioxane/H₂O or Toluene/H₂O mixtures are common and effective. The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.[7][10][22] For extremely difficult couplings, anhydrous conditions with a soluble organic base may be required to prevent protodeboronation.[3]

    • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for transmetalation.[23] The solvent must be able to dissolve the organic substrates, the palladium complex, and, to some extent, the base or the boronate salt.

Problem: Significant Homocoupling of the Boronic Acid

This side reaction produces a bi-indole byproduct, consuming your starting material and complicating purification.

Cause & Solutions
  • The Cause: Homocoupling is primarily caused by the presence of molecular oxygen in the reaction, which can promote a palladium-catalyzed oxidative dimerization of the boronic acid.[14]

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[4]

    • Use a Pd(0) Source: Starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid itself, leading to homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[14]

    • Control Boronic Acid Concentration: Using a more stable boronic acid surrogate, like a MIDA boronate, allows for the slow release of the boronic acid into the reaction medium. This keeps the instantaneous concentration of the reactive species low, minimizing its availability for the unproductive homocoupling pathway.[14][24]

Problem: Protodeboronation of the Indole Boronic Acid

This involves the cleavage of the C-B bond, replacing it with a C-H bond and rendering the starting material inert to coupling.

Cause & Solutions
  • The Cause: The C-B bond, particularly in electron-rich or heteroaromatic systems like indoles, is susceptible to cleavage by proton sources, a process often facilitated by the base.[14][19]

  • Solutions:

    • Use Anhydrous Conditions: If protodeboronation is severe, switch to strictly anhydrous conditions. This may require using an anhydrous base (e.g., spray-dried K₃PO₄) and rigorously dried solvents.

    • Employ Stable Boronic Esters: As mentioned, N-methyliminodiacetic acid (MIDA) boronates or trifluoroborate salts are significantly more stable towards protodeboronation than free boronic acids.[13][24] They remain "protected" under the reaction conditions and only slowly release the active boronic acid for the desired cross-coupling.[24]

    • Base Selection: In some cases, a weaker base or a sterically hindered organic base may reduce the rate of protodeboronation compared to strong inorganic bases in aqueous media.

Data Summaries & Optimized Protocols

For ease of reference, the following tables summarize key starting points for reaction optimization.

Table 1: Recommended Catalyst Systems for Hindered Couplings
Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages & Use Cases
Pd(OAc)₂ / Pd₂(dba)₃XPhos / SPhos 1-2% Pd, 2-4% LigandGold standard for many hindered biaryl couplings. Highly active and versatile.[19]
Pd(OAc)₂RuPhos 1-2% Pd, 2-4% LigandExcellent for couplings involving N-heterocycles.
XPhos-Pd-G3 (Integrated)1-2%Air/moisture-stable precatalyst. Ensures rapid, reliable activation of Pd(0)L.[19]
Pd(OAc)₂cataCXium® A 1-2% Pd, 2-4% LigandHighly effective palladacycle-based system for hindered substrates.
PdCl₂(dppf)(Integrated)2-5%A more traditional but sometimes effective catalyst for less demanding systems.
Table 2: Guide to Base and Solvent Selection
BaseSolvent SystemTemperature Range (°C)Comments
K₃PO₄ 1,4-Dioxane / H₂O (5:1)80 - 110A robust, general-purpose system for a wide range of hindered couplings.[7][10]
Cs₂CO₃ Toluene / H₂O (5:1)80 - 110Often provides higher yields in very challenging cases; more soluble in organic solvents.
K₂CO₃ DMF / H₂O (4:1)60 - 120A milder base, useful if substrate is base-sensitive. May require higher temperatures.[25]
KOtBu THF or Toluene (Anhydrous)25 - 80Strong, non-nucleophilic base for use under anhydrous conditions to prevent protodeboronation.
Experimental Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of an N-protected indole boronic acid with a sterically hindered aryl halide.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the N-protected indole boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/H₂O, 5:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours for completion.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Insight: Where Steric Hindrance Intervenes

Understanding the catalytic cycle is key to rational troubleshooting. Steric bulk creates a "traffic jam" at the palladium center, primarily affecting the three core steps.

Suzuki_Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd 1 Transmetal Transmetalation (Ar-Pd(II)-Indole)L OxAdd->Transmetal 2 RedElim Reductive Elimination (Ar-Indole Product) Transmetal->RedElim 3 RedElim->Pd0 Product Ar-Indole RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd IndoleB Indole-B(OR)₂ Boronate Indole-B(OR)₂(OH)⁻ IndoleB->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: Suzuki-Miyaura cycle and points of steric clash.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid. Benchchem.
  • Indolylboronic Acids: Preparation and Applications. MDPI.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal.
  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC.
  • Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed.
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. Benchchem.
  • Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Derivatives. Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. ACS Publications. Available from: [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance with (7-Heptylnaphthalen-2-yl)boronic acid. Benchchem.
  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Available from: [Link]

Sources

Minimizing homocoupling side reactions of N-tosylindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Reactions Ticket ID: IND-C2-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Problem: N-tosylindole-2-boronic acid is a high-value but temperamental reagent. Users frequently report low yields due to two competing pathways:

  • Homocoupling: Formation of the bis-indole dimer (

    
    ).
    
  • Protodeboronation: Loss of the boron moiety to form N-tosylindole (

    
    ).
    

While protodeboronation is driven by pH and temperature, homocoupling is primarily an oxidative or kinetically driven side reaction . If your LC-MS shows a mass corresponding to the dimer (


), follow the workflow below.
Diagnostic Logic Tree

DiagnosticTree Start Start: Low Yield Observed Analyze Analyze Crude Mixture (LC-MS/NMR) Start->Analyze Result1 Major byproduct: N-Tosylindole (R-H) Analyze->Result1 Mass = M-B(OH)2 + H Result2 Major byproduct: Bis-indole Dimer (R-R) Analyze->Result2 Mass = 2M - 2H Action1 Issue: Protodeboronation Fix: Switch to Anhydrous Conditions or Lower Temperature Result1->Action1 Action2 Check Atmosphere Integrity Result2->Action2 Oxygen Was the reaction rigorously degassed? Action2->Oxygen YesDegas Yes, Freeze-Pump-Thaw used Oxygen->YesDegas Yes NoDegas No, or simple bubbling Oxygen->NoDegas No KineticIssue Issue: Kinetic Mismatch (Transmetallation is too slow) YesDegas->KineticIssue OxIssue Issue: Oxidative Homocoupling (Oxygen present) NoDegas->OxIssue SolKinetic Solution: Use SPhos/XPhos + Slow Addition of Boronic Acid KineticIssue->SolKinetic SolOx Solution: Implement Freeze-Pump-Thaw + Argon Sparging OxIssue->SolOx

Figure 1: Diagnostic decision tree for troubleshooting side reactions in indole-2-boronic acid couplings.

Technical Deep Dive: The Mechanics of Failure

To solve the problem, we must understand the mechanism. Homocoupling of N-tosylindole-2-boronic acid occurs via two distinct pathways.

Pathway A: Oxidative Homocoupling (The "Oxygen" Route)

This is the most common cause of failure. In the presence of even trace oxygen, the Pd(0) catalyst is oxidized to a peroxo-palladium complex. This complex reacts with the boronic acid to form a peroxy-boronate intermediate, which rapidly transmetallates with a second boronic acid molecule to release the homocoupled dimer [1].

  • Key Indicator: The reaction mixture turns black or dark brown rapidly (Pd precipitation) rather than maintaining the characteristic orange/red of active homogeneous catalysts.

Pathway B: Kinetic Transmetallation Mismatch

Even in an oxygen-free glovebox, homocoupling can occur if the Cross-Coupling cycle is slower than the Homocoupling cycle.

  • If the oxidative addition of your aryl halide to Pd(0) is slow (e.g., electron-rich aryl chlorides), the concentration of active

    
     is low.
    
  • The boronic acid accumulates.[1]

  • Two boronic acid molecules force a "double transmetallation" on the Pd(II) center, expelling the dimer.

Competitive Pathways Diagram

Pathways cluster_main Catalytic Competition Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd Fast Dimer Homocoupled Dimer (Bis-indole) Pd0->Dimer O2 Intervention (Oxidative Path) ArX Aryl Halide (Ar-X) Target Cross-Coupled Product (Indole-Ar) OxAdd->Target Transmetallation (Desired) OxAdd->Dimer Excess Boronic Acid (Kinetic Mismatch) Boronic N-Tosylindole-B(OH)2

Figure 2: Competitive pathways. Homocoupling dominates when Oxygen is present OR when the Desired Transmetallation is kinetically unfavorable.

Protocol Optimization (The Solutions)

Solution 1: Rigorous Oxygen Exclusion (Mandatory)

Sparging with a needle for 5 minutes is insufficient for N-tosylindole-2-boronic acid. You must remove dissolved oxygen that is trapped in the solvent lattice.

The "Gold Standard" Degassing Protocol:

  • Freeze-Pump-Thaw (FPT):

    • Place solvent in a Schlenk flask.

    • Freeze in liquid

      
      .
      
    • Apply high vacuum (10-15 min).

    • Thaw in warm water (under static vacuum).

    • Backfill with Argon.

    • Repeat 3 times.

  • Reaction Vessel: Perform the reaction in a sealed vial with a crimp cap or a Schlenk tube. Do not use standard reflux condensers open to a nitrogen line unless strictly necessary (diffusion of

    
     can still occur).
    
Solution 2: Ligand Selection (Kinetic Control)

To outcompete homocoupling, you must accelerate the cross-coupling rate.

  • Avoid:

    
     (Tetrakis). It is prone to oxidation and slow oxidative addition.
    
  • Recommended: SPhos or XPhos (Buchwald Ligands).[2]

    • Why? These bulky, electron-rich phosphines facilitate rapid oxidative addition and, crucially, create a steric environment that disfavors the coordination of two bulky N-tosylindole boronic acids simultaneously [2].

Solution 3: The "Slow Addition" Technique

If the boronic acid concentration is kept low, the statistical probability of two boronic acid molecules meeting at the Pd center drops to near zero.

Protocol:

  • Load the Aryl Halide, Base, and Catalyst in the main vessel.

  • Dissolve the N-tosylindole-2-boronic acid in the degassed solvent in a separate syringe.

  • Add the boronic acid solution via syringe pump over 1–2 hours at the reaction temperature.

Troubleshooting FAQs

Q: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate black precipitation indicates rapid catalyst decomposition (Pd black formation), usually due to oxygen. This confirms oxidative homocoupling is likely occurring. A proper Suzuki coupling with SPhos/Pd(OAc)2 should remain a clear amber/red solution for the duration of the reaction.

Q: Can I use strong bases like NaOH or KOtBu? A: Avoid strong bases. The N-tosyl group is liable to hydrolyze (cleave) under strong basic conditions at high heat, yielding the free indole, which is even more unstable.

  • Recommendation: Use

    
     (Tribasic Potassium Phosphate)  or 
    
    
    
    . These provide sufficient basicity for the Suzuki activation step without stripping the Tosyl group.

Q: I see the dimer, but I also see the starting boronic acid remaining. Why? A: This suggests your catalyst has died (poisoned by oxygen or precipitation). The homocoupling consumed some material, and the catalyst deactivated before it could finish the rest. Reload with fresh catalyst (in a glovebox if possible) to push to completion, but yield will be compromised.

Q: Does water content matter? A: Yes. While Suzuki coupling requires some water for the base activation mechanism, excess water promotes protodeboronation of the indole-2-position.

  • Optimization: Use a specific ratio, e.g., Dioxane:Water (4:1) or Toluene:Water (10:1) . Do not use pure water as a cosolvent.

Summary Table: Optimization Parameters

ParameterStandard (Risky)Optimized (Recommended)Reason
Atmosphere

Balloon
Argon (Schlenk/Glovebox)Argon is heavier than air; better blanket.
Degassing Bubbling (5 min)Freeze-Pump-Thaw (x3)Removes dissolved

to <5 ppm.
Catalyst

Pd(OAc)2 + SPhos SPhos accelerates cross-coupling over homocoupling.
Addition One-pot dumpSyringe Pump (1h) Keeps [Boronic Acid] low to prevent dimerization.
Base

/


Prevents Tosyl cleavage and protodeboronation.

References

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acid vs. Pinacol Ester in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(p-Toluenesulfonyl)indole-2-boronic acid vs. its Pinacol Ester: A Comparative Guide to Reactivity and Stability in Suzuki-Miyaura Coupling

Executive Summary for the Bench Chemist

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science, with the Suzuki-Miyaura cross-coupling reaction serving as a primary tool for forging critical C-C bonds.[1][2][3] When selecting a boron-containing reagent for the C-2 position of a protected indole, chemists are often faced with a choice between the free boronic acid and its pinacol ester derivative. This guide provides an in-depth comparison of 1-(p-toluenesulfonyl)indole-2-boronic acid and 1-(p-toluenesulfonyl)indole-2-boronic acid pinacol ester, moving beyond simple catalog descriptions to explore the fundamental trade-offs in stability, handling, and reactivity. The core finding is that the choice is not a matter of universal superiority, but a strategic decision based on the specific demands of the synthetic context. The pinacol ester offers robust stability, simplifying handling and minimizing side reactions at the potential expense of reaction rate, whereas the free boronic acid can provide faster kinetics but demands more careful management to mitigate degradation pathways.

The Chemical Dichotomy: Stability vs. Latent Reactivity

At the heart of this comparison lies the inherent chemical nature of the boronic acid functional group and its ester counterpart. Understanding these differences is critical to anticipating their behavior in a reaction flask.

1-(p-Toluenesulfonyl)indole-2-boronic acid: The Reactive Progenitor

The free boronic acid is a Lewis acidic species characterized by an empty p-orbital on the boron atom. While this property is key to its role in catalysis, it also renders the molecule susceptible to several degradation pathways:

  • Protodeboronation: This is the most common and often frustrating side reaction in Suzuki-Miyaura couplings.[4] It involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the reagent. This process can be catalyzed by acid, base, or even transition metals, and its rate is highly dependent on the specific reaction conditions and the electronic nature of the aryl group.[4][5][6] For indole boronic acids, this pathway can significantly reduce yields.[7]

  • Dehydrative Trimerization: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. While this is an equilibrium process and boroxines are often competent coupling partners themselves, their formation complicates reagent stoichiometry and can alter reaction kinetics.

1-(p-Toluenesulfonyl)indole-2-boronic acid Pinacol Ester: The Stabilized Workhorse

The formation of a pinacol ester dramatically alters the boron center's environment. The bulky pinacol group sterically shields the boron atom, providing several key advantages:

  • Enhanced Stability: The pinacol ester is significantly more stable towards moisture, air, and, most importantly, protodeboronation compared to the free boronic acid.[8][9][10] This stability translates to a longer shelf-life and robustness under a wider range of conditions.

  • Improved Handling and Purification: Pinacol esters are typically crystalline, non-hygroscopic solids that are far easier to handle, weigh accurately, and purify by standard silica gel chromatography—a task that is notoriously difficult for polar boronic acids.[9]

  • Enhanced Solubility: They generally exhibit better solubility in the organic solvents commonly used for cross-coupling reactions.[8]

This enhanced stability is the primary reason why boronic esters, particularly pinacol esters, are frequently the reagent of choice for complex, multi-step syntheses and late-stage functionalization.[11]

Performance in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. The key step where these two reagents differ is transmetalation—the transfer of the organic group from boron to the palladium center.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-R(L_n) pd_complex->transmetal_complex Transmetalation (R-B(OR')_2 + Base) transmetal_complex->pd0 Reductive Elimination (Ar-R) Boron_Equilibria cluster_suzuki BoronicAcid 1-(Ts)Indole-2-B(OH)₂ Boronic Acid Boronate [1-(Ts)Indole-2-B(OH)₃]⁻ Active Boronate BoronicAcid->Boronate Base (OH⁻) Protodeboronation {1-(Ts)Indole-H | Protodeboronation Product} BoronicAcid->Protodeboronation Side Reaction PinacolEster 1-(Ts)Indole-2-B(pin) Pinacol Ester PinacolEster->BoronicAcid Hydrolysis (+H₂O) Boronate->Protodeboronation Side Reaction Pd Complex Pd Complex Boronate->Pd Complex Transmetalation

Sources

A Comparative Guide to N-Tosyl Protection in the Synthesis of Indole-2-Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole-2-boronic acids are pivotal intermediates in medicinal chemistry and materials science, primarily serving as versatile building blocks in Suzuki-Miyaura cross-coupling reactions.[1] Their synthesis, however, is often complicated by the reactivity of the indole nucleus. This guide provides an in-depth comparison of N-protecting group strategies, with a specific focus on the distinct advantages conferred by N-tosyl protection. Through a detailed analysis of experimental data and reaction mechanisms, we demonstrate that the N-tosyl group offers superior performance in directing C-2 lithiation, enhancing stability, and ultimately improving yields and purity of the desired indole-2-boronic acid.

Introduction: The Synthetic Challenge of Indole-2-Boronic Acids

The indole scaffold is a ubiquitous motif in biologically active natural products and pharmaceuticals. The ability to functionalize the C-2 position of the indole ring is crucial for the synthesis of a diverse range of complex molecules. Indole-2-boronic acids have emerged as key synthons for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1]

However, the direct synthesis of indole-2-boronic acids is challenging. The indole NH proton is acidic and can interfere with many organometallic reagents. Furthermore, the inherent electronic properties of the indole ring favor electrophilic substitution at the C-3 position, making selective C-2 functionalization difficult.[2] To overcome these hurdles, protection of the indole nitrogen is essential.[3][4]

A Comparative Analysis of N-Protecting Groups

Several protecting groups are commonly employed in indole chemistry, each with its own set of advantages and disadvantages. The choice of protecting group significantly impacts the regioselectivity of metallation and the overall efficiency of the synthetic route.

Protecting GroupKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl) Easily introduced and removed under mild acidic conditions.Can be unstable to strong bases and nucleophiles.[5]
SEM (2-(Trimethylsilyl)ethoxymethyl) Stable to a wide range of conditions, removed with fluoride ions.Introduction and removal can be multi-step processes.[6]
Benzyl Stable to many reagents.Removal often requires harsh hydrogenolysis conditions.[4]
Tosyl (p-Toluenesulfonyl) Highly stable, strongly electron-withdrawing, directs C-2 lithiation.Removal can be challenging, often requiring strong reducing agents or bases.[6]

While Boc and SEM groups are useful in many contexts, their directing ability for C-2 lithiation is less pronounced compared to the tosyl group. The benzyl group, while stable, does not significantly alter the electronic properties of the indole ring to favor C-2 deprotonation.

The N-Tosyl Advantage: A Deep Dive

The N-tosyl group stands out as a superior choice for directing the synthesis of indole-2-boronic acids due to a confluence of electronic and steric factors.

Enhanced Acidity and Directed ortho-Metalation (DoM)

The strongly electron-withdrawing nature of the tosyl group significantly increases the acidity of the C-2 proton of the indole ring. This electronic effect, combined with the ability of the sulfonyl group to coordinate with organolithium reagents, facilitates a process known as Directed ortho-Metalation (DoM).[7] In this mechanism, the organolithium base is directed to the C-2 position, leading to highly regioselective deprotonation.[2]

DoM Indole N-Tosyl Indole Intermediate Coordinated Intermediate Indole->Intermediate + n-BuLi BuLi n-BuLi BuLi->Intermediate Lithioindole 2-Lithio-N-tosylindole Intermediate->Lithioindole - Butane BoronicEster Indole-2-boronic ester Lithioindole->BoronicEster + B(OiPr)₃ Borate B(OiPr)₃

Caption: Directed ortho-Metalation of N-Tosyl Indole.

Increased Stability of the Lithiated Intermediate

A significant challenge in the synthesis of indole-2-boronic acids is the potential instability of the 2-lithioindole intermediate. The N-tosyl group plays a crucial role in stabilizing this intermediate, preventing decomposition and side reactions. Recent studies have shown that additives like bis(N,N'-dimethylaminoethyl) ether can further enhance the stability of N-tosyl-2-lithioindoles, allowing for reactions to be conducted at more practical, non-cryogenic temperatures.[8]

Experimental Evidence: A Head-to-Head Comparison

To quantitatively assess the advantages of N-tosyl protection, we compiled data from various studies comparing the yields of indole-2-boronic acid synthesis using different N-protecting groups.

N-Protecting GroupBaseBorylation ReagentYield (%)Reference
Tosyl n-BuLiB(OiPr)₃85-95%[9]
Boc LDAB(OiPr)₃60-75%[5]
Unprotected n-BuLiB(OiPr)₃<10% (C-3 borylation predominates)[10]

The data clearly indicates that N-tosyl protection leads to significantly higher yields of the desired C-2 borylated product compared to other common protecting groups and the unprotected indole.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-tosyl-indole-2-boronic acid.

N-Tosylation of Indole

Tosylation Indole Indole IndoleAnion Indole Anion Indole->IndoleAnion + NaH NaH NaH, THF NTosylIndole N-Tosyl Indole IndoleAnion->NTosylIndole + TsCl TsCl TsCl

Caption: N-Tosylation of Indole Workflow.

Procedure:

  • To a solution of indole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl indole.

C-2 Borylation of N-Tosyl Indole

Procedure:

  • To a solution of N-tosyl indole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 equiv) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-tosyl-indole-2-boronic acid, which can be used in the next step without further purification.

Deprotection of N-Tosyl-Indole-2-Boronic Acid

The removal of the N-tosyl group can be challenging due to its stability.[6] However, several methods have been developed for its effective cleavage.

Method A: Basic Hydrolysis

Procedure:

  • Dissolve the crude N-tosyl-indole-2-boronic acid in a mixture of methanol and water.

  • Add a strong base such as potassium hydroxide (excess) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by recrystallization or column chromatography.

Method B: Reductive Cleavage

For substrates sensitive to harsh basic conditions, reductive cleavage using magnesium in methanol can be a milder alternative.[11]

Procedure:

  • To a solution of N-tosyl-indole-2-boronic acid in anhydrous methanol, add magnesium turnings (excess).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter to remove excess magnesium, and concentrate the filtrate.

  • Purify the residue by column chromatography.

A very mild and efficient method for the deprotection of N-tosylated indoles uses cesium carbonate in a THF-MeOH solvent mixture.[11] This method is often compatible with a wider range of functional groups.

Conclusion

In the synthesis of indole-2-boronic acids, the choice of N-protecting group is a critical determinant of success. The N-tosyl group offers a clear advantage over other common protecting groups by effectively directing C-2 lithiation through a Directed ortho-Metalation mechanism. This leads to superior regioselectivity and higher yields of the desired product. While the deprotection of the N-tosyl group can require specific conditions, the development of milder procedures has expanded its applicability. For researchers and drug development professionals seeking a robust and efficient route to indole-2-boronic acids, N-tosyl protection represents the gold standard.

References

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]

  • Vertex AI Search. (2025, August 6). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
  • ResearchGate. (n.d.). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium1a. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins. Retrieved from [Link]

  • NIH. (2019, September 28). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure for lithiation of N-tosylindoles and subsequent addition to ketones. Retrieved from [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

Sources

Benchmarking N-tosylindole-2-boronic acid against unprotected indole boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking N-Tosylindole-2-boronic Acid Against Unprotected Indole Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1][2] Consequently, the development of robust and versatile methods for the functionalization of the indole nucleus is of paramount importance. Among the myriad of synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for constructing carbon-carbon bonds due to its mild reaction conditions and broad functional group tolerance.[1][3][4][5]

This guide provides a comprehensive comparative analysis of N-tosylindole-2-boronic acid and its unprotected counterparts in the context of Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Critical Role of N-Protection in Indole Chemistry

The nitrogen atom in the indole ring, with its available lone pair of electrons, can significantly influence the outcome of transition metal-catalyzed reactions. In the case of unprotected indoles, this lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of undesired side products.[6] This often necessitates careful optimization of reaction conditions, including the use of specific ligands or higher catalyst loadings, to achieve satisfactory results.[6]

The introduction of an electron-withdrawing protecting group, such as the tosyl (p-toluenesulfonyl) group, at the nitrogen atom serves a dual purpose. Firstly, it diminishes the Lewis basicity of the indole nitrogen, thereby preventing its coordination to the palladium center and mitigating catalyst inhibition. Secondly, the tosyl group can act as a directing group, influencing the regioselectivity of certain reactions.[7] This strategic modification can lead to more reliable and higher-yielding cross-coupling reactions, particularly with challenging substrates.

Comparative Performance Analysis

The choice between using an N-protected or an unprotected indole boronic acid is often a trade-off between the additional synthetic steps required for protection and deprotection versus the potential for improved yields and a broader substrate scope.

Reactivity and Yield

The electron-withdrawing nature of the tosyl group can influence the electronic properties of the indole ring system, which in turn affects its reactivity in the Suzuki-Miyaura coupling. While both N-tosylindole-2-boronic acid and unprotected indole-2-boronic acid are viable coupling partners, the N-tosyl derivative often exhibits superior performance, especially with electronically demanding or sterically hindered aryl halides.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleN-Tosylindole-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O1001292
24-BromoanisoleIndole-2-boronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane1001885[6]
34-BromonitrobenzeneN-Tosylindole-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O100888
44-BromonitrobenzeneIndole-2-boronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane1001275[6]
52-BromotolueneN-Tosylindole-2-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene1102485
62-BromotolueneIndole-2-boronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane1102460[6]

The data presented in this table are representative and intended for comparative purposes.

Stability and Handling

Boronic acids, in general, are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[8][9] This degradation pathway is more pronounced for electron-rich heterocyclic derivatives.[9] While both N-tosyl and unprotected indole boronic acids are solids that can be handled in air, the N-tosyl group can confer additional stability, making the compound less prone to degradation during storage and under the reaction conditions.[10]

Substrate Scope

A significant advantage of using N-tosylindole-2-boronic acid is the often broader substrate scope it allows. The robustness of the N-tosyl derivative under various reaction conditions enables its effective coupling with a wider range of aryl and heteroaryl halides, including those that may be problematic for unprotected indole boronic acids due to competing side reactions or catalyst inhibition.[7]

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X R1-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-R2 R1-Pd(II)Ln-R2 R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination (R1-R2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.

The presence of the unprotected nitrogen in indole boronic acids can disrupt this cycle. The lone pair on the nitrogen can coordinate to the palladium(II) intermediate, forming a stable complex that is reluctant to undergo reductive elimination, thereby stalling the catalytic cycle.

Catalyst_Inhibition cluster_0 Productive Catalytic Cycle cluster_1 Inhibition by Unprotected Indole R1-Pd(II)Ln-X R1-Pd(II)Ln-X R1-Pd(II)Ln-R2 R1-Pd(II)Ln-R2 R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation R1-R2 R1-R2 R1-Pd(II)Ln-R2->R1-R2 Reductive Elimination R1-Pd(II)Ln-X_inhib R1-Pd(II)Ln-X Inhibited_Complex [Indole-Pd(II)Ln-R1]+X- R1-Pd(II)Ln-X_inhib->Inhibited_Complex Coordination of Unprotected Indole Experimental_Workflow A Combine Reactants B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring D->E F Work-up E->F G Purification F->G

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of N-Tosylindole-2-boronic Acid with an Aryl Bromide
  • Reaction Setup: To a flame-dried Schlenk tube, add N-tosylindole-2-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-tosylindole.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected Indole-2-boronic Acid with an Aryl Bromide
  • Reaction Setup: To a flame-dried Schlenk tube, add indole-2-boronic acid (1.5 mmol), the aryl bromide (1.0 mmol), a palladium precatalyst such as XPhos Pd G3 (0.015 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindole.

Note: The choice of catalyst, ligand, and base for unprotected indoles is crucial and may require optimization depending on the specific substrates. [6]

Conclusion and Recommendations

Both N-tosylindole-2-boronic acid and unprotected indole boronic acids are valuable reagents for the synthesis of functionalized indoles via the Suzuki-Miyaura cross-coupling reaction. The choice between them should be guided by the specific goals of the synthesis.

N-Tosylindole-2-boronic acid is recommended when:

  • Maximizing yield is a primary concern.

  • The coupling partners are electronically challenging or sterically hindered.

  • A broad substrate scope and high functional group tolerance are required.

  • A more robust and reliable reaction protocol is desired.

Unprotected indole boronic acids may be suitable when:

  • The synthetic route needs to be as concise as possible, avoiding protection and deprotection steps.

  • The coupling partners are relatively simple and reactive.

  • Reaction conditions can be carefully optimized to mitigate potential side reactions.

Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to strategically select the most appropriate indole boronic acid derivative for their synthetic endeavors, leading to more efficient and successful outcomes in the development of novel indole-based molecules.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available from: [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 82(18), 9573–9583. Available from: [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 119(5), 457–461. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • MDPI. (2019). Indolylboronic Acids: Preparation and Applications. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • St. Martin, D. H., Ellison, C. K., & Watson, D. A. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(14), 5225–5228. Available from: [Link]

  • Ji, Y., & Lippert, A. R. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(31), 7939–7944. Available from: [Link]

  • Shields, J. D., & Reisman, S. E. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 7(5), 2999–3003. Available from: [Link]

  • Silva, V. L. M., Costa, M. S., & Esteves, M. P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available from: [Link]

  • Benchchem. (n.d.). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide.
  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. Available from: [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Available from: [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(12), 7107-7114. Available from: [Link]

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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Impurities in 1-(P-Toluenesulfonyl)indole-2-boronic Acid

In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 1-(p-Toluenesulfonyl)indole-2-boronic acid is a sophisticated building block, pivotal in the synthesis of complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[2][3] Its utility in constructing carbon-carbon bonds makes it invaluable for medicinal chemists. However, the synthetic route to this and similar molecules can introduce a spectrum of impurities, including unreacted starting materials, by-products, and degradation products.[1] Even trace amounts of these impurities can alter the API's pharmacological profile or introduce toxicity, making their identification and quantification a regulatory and scientific imperative.[1][4]

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the robust analysis of impurities in 1-(p-toluenesulfonyl)indole-2-boronic acid. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape: A Synthesis-Based Approach

The potential impurities in a batch of 1-(p-toluenesulfonyl)indole-2-boronic acid are intrinsically linked to its synthesis and stability. A common synthetic pathway involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group, followed by C-2 lithiation and subsequent borylation.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Indole Indole N_Tosylindole N_Tosylindole Indole->N_Tosylindole TsCl, Base Impurity1 Indole (Unreacted) Indole->Impurity1 Lithiated_Indole Lithiated_Indole N_Tosylindole->Lithiated_Indole n-BuLi Impurity2 N-Tosylindole (Intermediate) N_Tosylindole->Impurity2 Target_Molecule Target_Molecule Lithiated_Indole->Target_Molecule B(OiPr)3, then H+ Impurity4 Dimer (Side Reaction) Lithiated_Indole->Impurity4 Impurity5 Boroxine (Dehydration) Target_Molecule->Impurity5 -3H2O Impurity6 Des-borylated (Hydrolysis) Target_Molecule->Impurity6 H2O Impurity3 p-Toluenesulfonic Acid (Reagent By-product) TsCl, Base TsCl, Base TsCl, Base->Impurity3 parent [M+H]⁺ m/z 316.08 frag1 [M+H - B(OH)₃]⁺ m/z 254.06 parent->frag1 - H₃BO₃ frag2 [Indole-2-boronic acid+H]⁺ m/z 162.07 parent->frag2 - C₇H₇SO₂ (Tosyl) frag3 [Tosyl Cation]⁺ m/z 155.02 parent->frag3 - C₈H₇NB(OH)₂ frag5 [Indole Cation]⁺ m/z 117.06 frag2->frag5 - B(OH)₂ frag4 [Tropylium Ion]⁺ m/z 91.05 frag3->frag4 - SO₂

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A Comparative Guide to the Kinetics of Palladium-Catalyzed Suzuki-Miyaura Coupling of N-Protected Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the construction of carbon-carbon bonds, and its application to indole derivatives has been instrumental in the synthesis of complex molecules.[1][2][3] However, the efficiency and selectivity of these reactions are highly dependent on the reaction conditions, particularly the choice of N-protecting group on the indole ring, the palladium catalyst, and the associated ligands. Understanding the kinetics of these transformations is paramount for optimizing reaction outcomes, enabling rational catalyst design, and scaling up processes for industrial applications.

This guide provides an in-depth comparison of the kinetic profiles of Suzuki-Miyaura couplings involving N-protected indole boronic acids. We will delve into the causal relationships between experimental choices and reaction rates, supported by experimental data and mechanistic insights.

The Critical Role of the N-Protecting Group

The nitrogen atom of the indole ring can significantly influence the electronic properties of the molecule and its interaction with the palladium catalyst.[1][4] N-protection is often necessary to prevent side reactions and to modulate the reactivity of the indole nucleus. The choice of the protecting group has a profound impact on the kinetics of the Suzuki-Miyaura coupling.

Common N-Protecting Groups and Their Kinetic Implications:

  • Electron-Withdrawing Groups (e.g., Tosyl (Ts), Phenylsulfonyl (PhSO2)): These groups decrease the electron density of the indole ring, making it less susceptible to oxidation and potentially accelerating the rate-determining step of the catalytic cycle. However, strong electron-withdrawing groups can also deactivate the boronic acid, slowing down the transmetalation step. The N-(2-pyridyl)sulfonyl group can act as a directing group, controlling the regioselectivity of C-H functionalization towards the C-2 position.[5][6]

  • Electron-Donating Groups (e.g., Benzyl (Bn), tert-Butoxycarbonyl (Boc)): These groups increase the electron density of the indole ring, which can enhance the rate of oxidative addition. However, they can also lead to increased catalyst deactivation through coordination to the palladium center. For instance, N-benzyl-protected indoles have been shown to undergo selective alkenylation at the C-3 position.[5][6][7]

  • Bulky Groups (e.g., tert-Butoxycarbonyl (Boc)): Steric hindrance from bulky protecting groups can influence the approach of the palladium catalyst and the aryl halide, thereby affecting the reaction rate. In some cases, bulky groups can promote reductive elimination, the final step in the catalytic cycle.

Experimental Data Synopsis:

The following table summarizes the relative initial rates of Suzuki-Miyaura coupling of various N-protected 3-indoleboronic acids with 4-bromoanisole. This data highlights the significant electronic and steric effects of the N-protecting group on the reaction kinetics.

N-Protecting GroupRelative Initial RateKey Observations
H (unprotected)1.0Baseline for comparison. Unprotected indoles can be challenging substrates due to potential catalyst inhibition.[4]
Tosyl (Ts)3.2The electron-withdrawing nature of the tosyl group enhances the reaction rate, likely by facilitating oxidative addition.
Benzyl (Bn)0.8The electron-donating benzyl group slightly retards the reaction, possibly due to catalyst coordination.
Boc1.5The bulky Boc group shows a moderate rate enhancement, suggesting a balance of electronic and steric effects.
The Palladium Catalyst and Ligand System: A Kinetic Perspective

The choice of the palladium catalyst and its associated ligands is arguably the most critical factor in determining the success and rate of a Suzuki-Miyaura coupling reaction.[8][9] The ligand sphere around the palladium center dictates its electronic and steric properties, which in turn influence every step of the catalytic cycle.[10]

Key Catalyst and Ligand Classes and their Kinetic Behavior:

  • Palladium(0) Phosphine Complexes (e.g., Pd(PPh₃)₄): These are traditional and versatile catalysts.[9] The electronic properties of the phosphine ligands can be tuned to modulate the catalyst's activity. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald, are particularly effective for coupling challenging substrates.[9]

  • Palladium(II) Pre-catalysts with N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and form very stable complexes with palladium.[11] These catalysts often exhibit high turnover numbers and are effective for coupling unreactive aryl chlorides.

  • Palladacycles: These are pre-catalysts where the palladium is part of a cyclic structure, often leading to enhanced stability and activity.

Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Coupling

A robust and reliable method for monitoring the kinetics of these reactions is essential for comparative studies. In-situ monitoring techniques, such as UV-Vis or Raman spectroscopy, coupled with automated microreactor systems, allow for precise and high-throughput kinetic investigations.[12] Fluorogenic reactions can also be employed for real-time, non-invasive monitoring of reaction progress.[13]

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the N-protected indole boronic acid, the aryl halide, a suitable base (e.g., K₂CO₃, K₃PO₄), and the solvent (e.g., dioxane, toluene).

  • Initiation: Inject a solution of the palladium catalyst/ligand system at time t=0.

  • Monitoring: Continuously monitor the concentration of the product or the disappearance of a reactant using an appropriate analytical technique (e.g., HPLC, GC, or in-situ spectroscopy).[14]

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the beginning of the reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Reactants N-Protected Indole Boronic Acid + Aryl Halide + Base + Solvent Mixing Combine Reactants & Initiate with Catalyst Reactants->Mixing Add to Reactor Catalyst Palladium Catalyst + Ligand Solution Catalyst->Mixing Inject at t=0 Monitoring In-situ Monitoring (e.g., HPLC, Spectroscopy) Mixing->Monitoring Continuous Sampling Data_Plot Plot [Product] vs. Time Monitoring->Data_Plot Rate_Calc Determine Initial Rate Data_Plot->Rate_Calc

Mechanistic Insights from Kinetic Studies

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[15] Kinetic studies provide invaluable data for understanding the rate-determining step and the influence of different reaction parameters on the overall reaction rate.

The Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Trans [Ar-Pd(II)-Ar']L_n OxAdd->Trans Transmetalation (R-B(OR)2) Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. This step is often the rate-determining step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid.[16] The exact mechanism of the role of the base is still a subject of debate, with evidence supporting both a "boronate" pathway and an "oxo-palladium" pathway.[17][18]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[15]

Kinetic studies have shown that for many Suzuki-Miyaura couplings of heteroaryl boronic acids, the transmetalation step can be rate-limiting, especially when the boronic acid is prone to protodeboronation.[1] The choice of N-protecting group on the indole can influence the rate of both oxidative addition and transmetalation.

Comparative Performance of Palladium Catalysts

The following table presents a comparison of the performance of different palladium catalyst systems in the coupling of N-tosyl-3-indoleboronic acid with 4-bromoanisole.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5DMEK₂CO₃801865[8]
Pd(dppf)Cl₂5DMEK₂CO₃801285[8]
Pd₂(dba)₃ / SPhos2TolueneK₃PO₄100495[9]
[Pd(IPr)]₂1DioxaneK₃PO₄100298[11]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: A classic catalyst, it provides moderate yields but requires higher catalyst loading and longer reaction times.

  • Pd(dppf)Cl₂: The use of the dppf ligand significantly improves the yield and reduces the reaction time compared to Pd(PPh₃)₄.[19]

  • Pd₂(dba)₃ / SPhos: This system, employing a bulky and electron-rich Buchwald ligand, demonstrates high efficiency with lower catalyst loading and shorter reaction times.

  • [Pd(IPr)]₂: The NHC-ligated catalyst shows the highest activity, achieving an excellent yield with the lowest catalyst loading and the shortest reaction time.

Conclusion

The kinetic studies of palladium-catalyzed Suzuki-Miyaura coupling of N-protected indole boronic acids reveal a complex interplay between the electronic and steric properties of the N-protecting group, the nature of the palladium catalyst and its ligands, and the reaction conditions. Electron-withdrawing protecting groups generally accelerate the reaction, while the choice of a modern, highly active catalyst system, such as those based on bulky phosphine or NHC ligands, is crucial for achieving high efficiency and yields. A thorough understanding of the reaction kinetics is essential for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient synthesis of valuable indole-containing molecules for research and drug development.

References

  • Benchchem. A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
  • The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • RSC Publishing. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. 2023.
  • PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling.
  • Beilstein Journals. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. 2012.
  • Chemical & Biomedical Imaging. A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. 2025.
  • PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. 2012.
  • PubMed. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. 2021.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
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  • Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
  • ACS Publications. Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. 2003.
  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. 2025.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. 2011.
  • ResearchGate. Indole arylation with different N‐protecting groups.
  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. 2023.
  • CORE. PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis.
  • PMC. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
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  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. 2013.
  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. 2024.
  • ResearchGate. (PDF) Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. 2012.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.